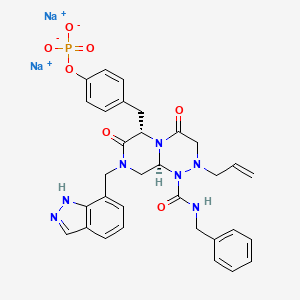
Methylcyclopentadecenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-methylcyclopentadec-2-en-1-one is an organic compound characterized by a cyclopentadecene ring with a methyl group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-methylcyclopentadec-2-en-1-one typically involves the cyclization of long-chain alkenes. One common method is the intramolecular aldol condensation of a suitable precursor, followed by dehydration to form the desired cyclopentadecene ring. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of (2Z)-2-methylcyclopentadec-2-en-1-one may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the cyclization and subsequent dehydration steps. The process is typically conducted in large-scale reactors with precise control over temperature and pressure to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-methylcyclopentadec-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst or strong acid.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(2Z)-2-methylcyclopentadec-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of (2Z)-2-methylcyclopentadec-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentadecene ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-2-methylcyclopentadec-2-en-1-one: Unique due to its specific ring size and functional groups.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Similar in structure but with a smaller ring size and different substituents.
Farnesol: Contains a similar alkene structure but differs in functional groups and biological activity.
Propiedades
Número CAS |
82356-51-2 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
2-methylcyclopentadec-2-en-1-one |
InChI |
InChI=1S/C16H28O/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(15)17/h13H,2-12,14H2,1H3 |
Clave InChI |
ZLICVGXIPCPPMS-UHFFFAOYSA-N |
SMILES isomérico |
C/C/1=C/CCCCCCCCCCCCC1=O |
SMILES canónico |
CC1=CCCCCCCCCCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




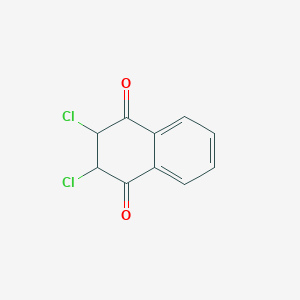
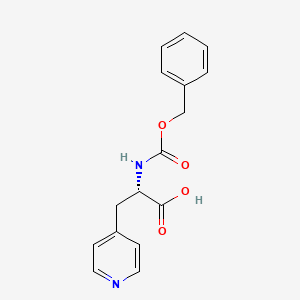
![2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395350.png)
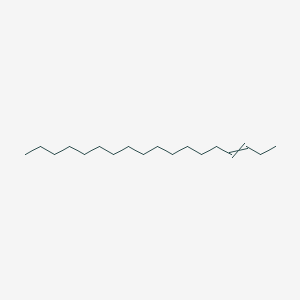
![2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B13395358.png)

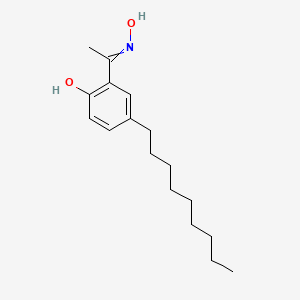
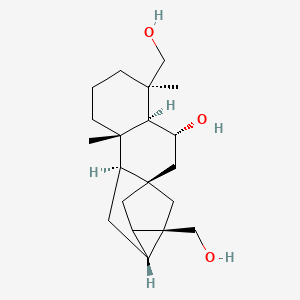
![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13395383.png)
![1-(5,6-dimethylhept-3-en-2-yl)-4-[1-hydroxy-2-(5-hydroxy-2-methylidenecyclohexylidene)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B13395385.png)
